An In-Depth Technical Guide to the Chemical Properties of cis-3-Hexenyl Isobutyrate
An In-Depth Technical Guide to the Chemical Properties of cis-3-Hexenyl Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-3-Hexenyl isobutyrate, a key ester in the palette of flavor and fragrance chemistry, presents a unique olfactory profile characterized by a powerful, diffusive green and fruity aroma, often described with nuances of cut grass, apple, and pear.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methodologies, and safety data, tailored for professionals in research and development. Its versatile nature allows for its application in enhancing the naturalness of floral and citrus compositions in perfumery and imparting ripe, fruity notes in flavor formulations.[3][4] Beyond its sensory applications, this compound is also explored in agriculture as a plant volatile, potentially contributing to eco-friendly pest management strategies.[5]
Chemical Identity and Physical Properties
Cis-3-Hexenyl isobutyrate, systematically named [(Z)-hex-3-enyl] 2-methylpropanoate[6], is a colorless to pale yellow liquid.[2] Its fundamental identifiers and physical characteristics are summarized in the table below, providing a foundational understanding of its behavior and handling requirements.
| Property | Value | Source(s) |
| IUPAC Name | [(Z)-hex-3-enyl] 2-methylpropanoate | [6] |
| Synonyms | (Z)-3-Hexen-1-yl isobutyrate, Isobutyric acid cis-3-hexenyl ester | [4] |
| CAS Number | 41519-23-7 | [3] |
| Molecular Formula | C₁₀H₁₈O₂ | [3] |
| Molecular Weight | 170.25 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 92 °C at 20 mmHg | [7] |
| Density | 0.878 g/mL at 25 °C | [7] |
| Refractive Index (n²⁰/D) | 1.424 - 1.432 | [3] |
| Flash Point | 67 °C (152.6 °F) | [3] |
| Solubility | Practically insoluble in water; soluble in alcohol and propylene glycol, miscible with oils. | [7] |
| LogP (o/w) | 3.52 | [3] |
Spectroscopic Profile
The structural elucidation of cis-3-Hexenyl isobutyrate is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of cis-3-Hexenyl isobutyrate reveals a characteristic fragmentation pattern. The molecular ion peak [M]⁺ is expected at m/z 170. Key fragment ions include:
-
m/z 82: Corresponding to the hexenyl fragment, a result of McLafferty rearrangement.
-
m/z 71: Representing the isobutyryl cation [(CH₃)₂CHCO]⁺.
-
m/z 67: A common fragment in unsaturated systems, arising from the hexenyl moiety.
-
m/z 43: Attributed to the isopropyl cation [(CH₃)₂CH]⁺, which is often the base peak.[6]
Infrared (IR) Spectroscopy
The FT-IR spectrum of cis-3-Hexenyl isobutyrate will exhibit characteristic absorption bands indicative of its functional groups. A strong absorption band is expected around 1735 cm⁻¹ , corresponding to the C=O stretching vibration of the ester group. The C-O stretching vibrations will appear in the region of 1100-1300 cm⁻¹ . The presence of the cis C=C double bond is indicated by a weak C=C stretching band around 1655 cm⁻¹ and a characteristic C-H out-of-plane bending vibration around 720 cm⁻¹ . The C-H stretching vibrations of the alkyl groups will be observed just below 3000 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned spectrum is not readily accessible, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from similar compounds.
¹H NMR:
-
~5.3-5.5 ppm: Multiplet, 2H (vinylic protons, -CH=CH-).
-
~4.1 ppm: Triplet, 2H (methylene protons adjacent to the ester oxygen, -O-CH₂-).
-
~2.5 ppm: Septet, 1H (methine proton of the isobutyryl group, -CH(CH₃)₂).
-
~2.0-2.3 ppm: Multiplet, 2H (allylic methylene protons, =CH-CH₂-).
-
~1.1 ppm: Doublet, 6H (methyl protons of the isobutyryl group, -CH(CH₃)₂).
-
~0.9 ppm: Triplet, 3H (terminal methyl protons of the hexenyl chain, -CH₂-CH₃).
¹³C NMR:
-
~177 ppm: Carbonyl carbon of the ester.
-
~125-135 ppm: Vinylic carbons (-CH=CH-).
-
~64 ppm: Methylene carbon attached to the ester oxygen (-O-CH₂-).
-
~34 ppm: Methine carbon of the isobutyryl group.
-
~20-30 ppm: Methylene carbons of the hexenyl chain.
-
~19 ppm: Methyl carbons of the isobutyryl group.
-
~14 ppm: Terminal methyl carbon of the hexenyl chain.
Synthesis of cis-3-Hexenyl Isobutyrate
The primary industrial synthesis of cis-3-Hexenyl isobutyrate is achieved through the Fischer esterification of cis-3-hexenol with isobutyric acid, catalyzed by a strong acid such as sulfuric acid.[3] This reversible reaction is driven to completion by removing the water formed during the reaction, often by azeotropic distillation.
Caption: Fischer esterification of cis-3-Hexenol and Isobutyric Acid.
Experimental Protocol: Fischer Esterification
This protocol outlines a general laboratory procedure for the synthesis of cis-3-Hexenyl isobutyrate.
Materials:
-
cis-3-Hexenol
-
Isobutyric acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine equimolar amounts of cis-3-hexenol and isobutyric acid in toluene (approximately 2 mL of toluene per gram of alcohol).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5% by weight of the limiting reagent).
-
Azeotropic Reflux: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, effectively removing water and driving the equilibrium towards the ester product.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted isobutyric acid), and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude ester can be purified by fractional distillation under reduced pressure to yield pure cis-3-Hexenyl isobutyrate.
Analytical Methodologies for Quality Control
The purity of cis-3-Hexenyl isobutyrate is crucial for its application in flavors and fragrances. Gas chromatography-mass spectrometry (GC-MS) is the preferred method for its analysis.
Experimental Protocol: GC-MS for Purity Assessment
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column: A polar column such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating the cis and trans isomers and other related esters.
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 220 °C
-
Hold at 220 °C for 5 minutes
-
-
Injection Volume: 1 µL (split ratio, e.g., 50:1)
MS Conditions (Example):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 40-350
Data Analysis:
-
The purity is determined by calculating the peak area percentage of cis-3-Hexenyl isobutyrate relative to the total area of all peaks in the chromatogram.
-
Identification of impurities can be achieved by comparing their mass spectra with a reference library (e.g., NIST).
Caption: Workflow for GC-MS Purity Analysis.
Safety and Toxicology
A thorough understanding of the safety profile of cis-3-Hexenyl isobutyrate is essential for its handling and application.
| Endpoint | Result | Source(s) |
| Acute Oral Toxicity (LD₅₀, rat) | > 5000 mg/kg | [1] |
| Acute Dermal Toxicity (LD₅₀, rabbit) | > 5000 mg/kg | [1] |
| Skin Sensitization | Potential to induce skin sensitization in a small fraction of people. | [4] |
| Genotoxicity | Not expected to be genotoxic. | [8] |
| Aquatic Toxicity | Toxic to aquatic life. | [9] |
The Research Institute for Fragrance Materials (RIFM) has assessed the safety of cis-3-Hexenyl isobutyrate and has established maximum acceptable concentration levels in various consumer products to prevent skin sensitization.[4] While it has low acute oral and dermal toxicity, it is classified as toxic to aquatic life, and appropriate precautions should be taken to prevent its release into the environment.[9]
Applications and Organoleptic Properties
Cis-3-Hexenyl isobutyrate is highly valued for its unique scent profile, which is described as intensely green, fruity, with aspects of cut grass and apple.[1] This makes it a versatile ingredient in:
-
Fragrance Industry: It is used to impart naturalness and freshness to floral and citrus fragrances. It is particularly effective in creating ripe fruit notes, such as plum.[3]
-
Flavor Industry: It is used in trace amounts to introduce a natural green note in various fruit flavors, including apple, pear, pineapple, and strawberry.[1]
-
Agriculture: Its role as a plant volatile suggests potential applications in attracting beneficial insects and in the development of eco-friendly pest management strategies.[5]
Stability and Storage
Esters like cis-3-Hexenyl isobutyrate can be susceptible to hydrolysis, especially in acidic or basic conditions, which would lead to the formation of cis-3-hexenol and isobutyric acid. It is reported to be particularly unstable in shower gel and shampoo bases.[2] Therefore, it should be stored in a cool, dry, well-ventilated area in tightly sealed containers, away from heat and ignition sources.
Conclusion
Cis-3-Hexenyl isobutyrate is a commercially significant ester with a unique and powerful green-fruity aroma. Its well-defined chemical and physical properties, along with established methods for its synthesis and analysis, make it a reliable component in the formulation of high-quality flavors and fragrances. A comprehensive understanding of its spectroscopic profile, synthesis, and safety data, as detailed in this guide, is crucial for its effective and safe utilization in research, development, and commercial applications.
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Prodasynth. (2025). ISOBUTYRATE DE CIS-3 HEXENYLE Safety Data Sheet. Retrieved from [Link]
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NIST. (n.d.). cis-3-Hexenyl iso-butyrate. Retrieved from [Link]
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Harrison Joseph. (n.d.). Cis-3-hexenyl Isobutyrate. Retrieved from [Link]
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Oakwood Chemical. (n.d.). cis-3-Hexenyl isobutyrate. Retrieved from [Link]
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The Fragrance Conservatory. (n.d.). cis-3-Hexenyl isobutyrate. Retrieved from [Link]
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Ministry of the Environment, Japan. (2023). Results of aquatic toxicity tests of chemicals conducted by Ministry of the Environment in Japan (- March 2023). Retrieved from [Link]
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PubMed. (2022). RIFM fragrance ingredient safety assessment, cis-3-hexenyl butyrate, CAS Registry Number 16491-36-4. Retrieved from [Link]
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ResearchGate. (2024). Relative kinetic plots of cis-3-hexenyl isobutyrate versus (circle.... Retrieved from [Link]
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MDPI. (2023). Identification of Volatile Organic Compounds as Natural Antifungal Agents Against Botrytis cinerea in Grape-Based Systems. Retrieved from [Link]
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epos-SDB. (2024). natural cis-3-hexenyl butyrate. Retrieved from [Link]
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